molecular formula C20H19F3N2O3 B2779751 4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine CAS No. 2415519-73-0

4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine

Cat. No.: B2779751
CAS No.: 2415519-73-0
M. Wt: 392.378
InChI Key: LDBBKIALWBATCO-UHFFFAOYSA-N
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Description

4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a methoxyphenyl ring, and an azetidin-1-yl group linked to a trifluoromethyl-substituted pyridine ring. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the Azetidin-1-yl Group: This can be synthesized via ring-closing reactions involving azetidine precursors.

    Introduction of the Trifluoromethyl Group: This step often involves trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The trifluoromethyl group and the azetidin-1-yl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and specificity, while the azetidin-1-yl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine apart is its combination of a cyclopropyl ring, a methoxyphenyl group, and a trifluoromethyl-substituted pyridine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[1-(2-methoxyphenyl)cyclopropyl]-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-27-16-5-3-2-4-15(16)19(7-8-19)18(26)25-11-14(12-25)28-13-6-9-24-17(10-13)20(21,22)23/h2-6,9-10,14H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBBKIALWBATCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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